![molecular formula C16H16 B1295329 1,1-Di-o-tolylethylene CAS No. 2919-19-9](/img/structure/B1295329.png)
1,1-Di-o-tolylethylene
Overview
Description
1,1-Di-o-tolylethylene is a chemical compound with the formula C16H16. It has a molecular weight of 208.2982 . This compound contains a total of 33 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, and 2 six-membered rings .
Synthesis Analysis
The synthesis of 1,1-diarylalkanes, which includes 1,1-Di-o-tolylethylene, can be achieved through transition metal catalysis. Recent developments in this field include reductive cross-electrophile couplings, benzylic C–H bond arylation, transformations involving metal migration, asymmetric hydrogenation of 1,1-diarylalkenes, and three-component coupling reactions .Molecular Structure Analysis
The molecular structure of 1,1-Di-o-tolylethylene is characterized by a total of 33 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
1,1-Di-o-tolylethylene is characterized by its molecular weight of 208.2982 . It contains a total of 33 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, and 2 six-membered rings .Scientific Research Applications
Transition-Metal Catalysis
Transition-metal catalysis is a convenient approach to accessing invaluable compounds affording high yields and enantioselectivities . This process is used in the synthesis of 1,1-diarylalkanes .
Reductive Cross-Electrophile Couplings
Reductive cross-electrophile couplings are a recent development in the field of 1,1-diarylalkanes synthesis . This process involves the coupling of two different electrophiles to form a new carbon-carbon bond .
Benzylic C–H Bond Arylation
Benzylic C–H bond arylation is another method used in the synthesis of 1,1-diarylalkanes . This process involves the direct functionalization of C–H bonds to form C–C bonds .
Transformations Involving Metal Migration
Transformations involving metal migration are also used in the synthesis of 1,1-diarylalkanes . This process involves the migration of a metal from one carbon atom to another .
Asymmetric Hydrogenation of 1,1-Diarylalkenes
Asymmetric hydrogenation of 1,1-diarylalkenes is a method used to synthesize 1,1-diarylalkanes . This process involves the addition of hydrogen across the carbon-carbon double bond .
Three-Component Coupling Reactions
Three-component coupling reactions are a recent development in the field of 1,1-diarylalkanes synthesis . This process involves the coupling of three different reactants to form a new compound .
properties
IUPAC Name |
1-methyl-2-[1-(2-methylphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-12-8-4-6-10-15(12)14(3)16-11-7-5-9-13(16)2/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZMRKGPXHDTOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183444 | |
Record name | 1,1-Di-o-tolylethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Di-o-tolylethylene | |
CAS RN |
2919-19-9 | |
Record name | 1,1-Di-o-tolylethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Di-o-tolylethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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